molecular formula C16H19NO4 B13485679 tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate

tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate

Cat. No.: B13485679
M. Wt: 289.33 g/mol
InChI Key: MCSUVHPKUDRCJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 2-(3-formyl-5-methoxyindol-1-yl)acetate

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)9-17-8-11(10-18)13-7-12(20-4)5-6-14(13)17/h5-8,10H,9H2,1-4H3

InChI Key

MCSUVHPKUDRCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C2=C1C=CC(=C2)OC)C=O

Origin of Product

United States

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